

# physical and chemical properties of 9-phenanthrenecarboxylic acid

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## Compound of Interest

Compound Name: 9-Phenanthrenecarboxylic acid

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## An In-depth Technical Guide to 9-Phenanthrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **9-phenanthrenecarboxylic acid**. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications in drug discovery.

## Core Physical and Chemical Properties

**9-Phenanthrenecarboxylic acid**, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a white to pale yellow crystalline solid.<sup>[1]</sup> Its structure consists of a carboxylic acid group attached to the 9-position of the phenanthrene ring system.<sup>[1]</sup> This compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol and acetone.<sup>[1][2]</sup>

## Table 1: Physical and Chemical Properties of 9-Phenanthrenecarboxylic Acid

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{10}O_2$	[3]
Molecular Weight	222.24 g/mol	[3]
Melting Point	249-251 °C	[3][4]
Boiling Point	435.4 °C at 760 mmHg	[3]
Density	1.305 g/cm <sup>3</sup>	[3]
Appearance	White to pale yellow crystalline solid	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and methanol (with sonication)	[1][4]
Storage	Sealed in a dry environment at room temperature	[4][5]

**Table 2: Spectroscopic Data for 9-Phenanthrenecarboxylic Acid**

Spectroscopic Technique	Key Data and Observations	Reference(s)
<sup>1</sup> H NMR	A broad singlet in the region of 10-13.2 ppm is characteristic of the carboxylic acid proton (-COOH).	[2][6]
<sup>13</sup> C NMR	Data available, with the carboxylic carbon appearing at a characteristic downfield shift.	[6]
FTIR	A broad O-H stretching band around 3000 cm <sup>-1</sup> and a strong C=O stretching band between 1680-1710 cm <sup>-1</sup> are indicative of the carboxylic acid group. A medium intensity C-O stretch appears between 1320-1260 cm <sup>-1</sup> . The spectrum is typically recorded using a KBr wafer.	[2][6]
UV-Vis	Exhibits multiple absorption bands. In chloroform, three intense bands are located between 250 and 275 nm, with a shoulder peak around 275 nm, followed by less intense bands up to 380 nm.	[7]

## Experimental Protocols

### Synthesis of 9-Phenanthrenecarboxylic Acid via Vilsmeier-Haack Formylation and Oxidation

This two-step synthesis is a common method for preparing **9-phenanthrenecarboxylic acid** from phenanthrene.

### Step 1: Vilsmeier-Haack Formylation of Phenanthrene to 9-Phenanthrenecarboxaldehyde[1]

- Reagents: Phenanthrene, dimethylformamide (DMF), phosphorus oxychloride ( $\text{POCl}_3$ ).
- Procedure:
  - In a reaction vessel, dissolve phenanthrene in DMF.
  - Cool the solution in an ice bath.
  - Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) to the cooled solution. The electrophilic Vilsmeier reagent,  $[\text{Cl}-\text{CH}=\text{N}(\text{CH}_3)_2]^+$ , is formed in situ.
  - Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The electrophilic substitution occurs preferentially at the electron-rich 9-position of the phenanthrene ring.
  - Upon completion, quench the reaction by pouring it into ice water.
  - The hydrolysis of the intermediate yields 9-phenanthrenecarboxaldehyde, which can be isolated by filtration and purified.

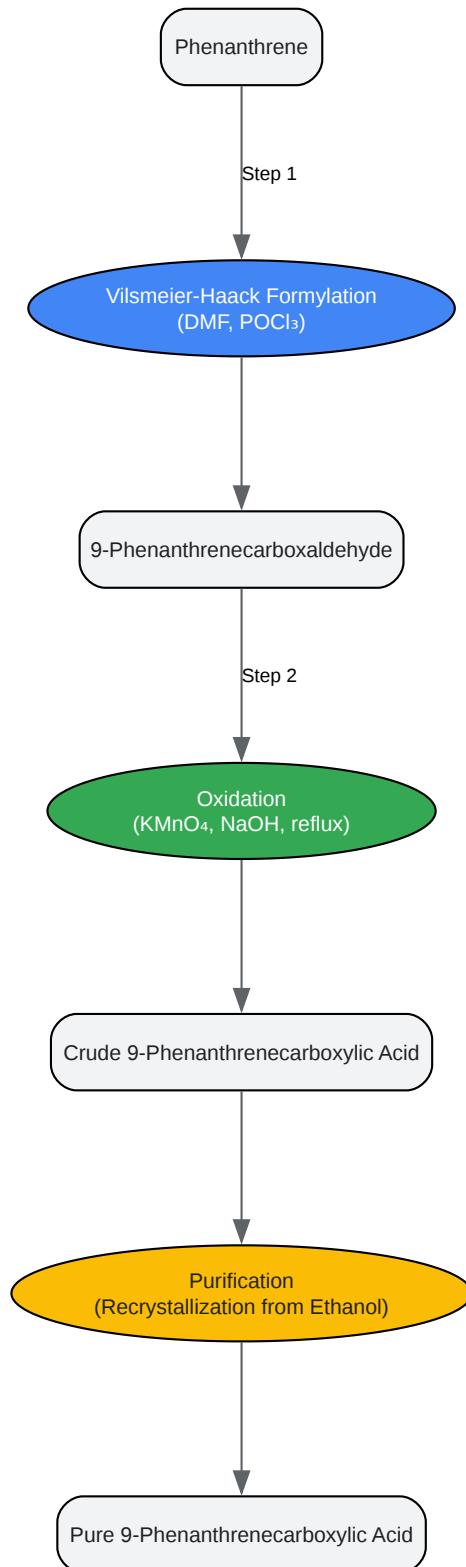
### Step 2: Oxidation of 9-Phenanthrenecarboxaldehyde to **9-Phenanthrenecarboxylic Acid**[1]

- Reagents: 9-Phenanthrenecarboxaldehyde, potassium permanganate ( $\text{KMnO}_4$ ), sodium hydroxide ( $\text{NaOH}$ ), hydrochloric acid ( $\text{HCl}$ ).
- Procedure:
  - Suspend 9-phenanthrenecarboxaldehyde in an aqueous solution of sodium hydroxide.
  - Heat the mixture to reflux.
  - Slowly add a solution of potassium permanganate ( $\text{KMnO}_4$ ) to the refluxing mixture. Monitor the reaction by TLC to avoid over-oxidation of the phenanthrene ring.
  - After the reaction is complete, cool the mixture and filter off the manganese dioxide ( $\text{MnO}_2$ ) byproduct.

- Acidify the filtrate with hydrochloric acid (HCl) to precipitate the **9-phenanthrenecarboxylic acid**.
- Collect the solid product by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

## Synthesis Workflow Diagram

## Synthesis of 9-Phenanthrenecarboxylic Acid

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Caption: Workflow for the synthesis of **9-phenanthrenecarboxylic acid**.

## Spectroscopic Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve a small amount of purified **9-phenanthrenecarboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
  - Data Analysis: Identify the characteristic broad singlet of the carboxylic acid proton in the <sup>1</sup>H NMR spectrum and the corresponding carbonyl carbon in the <sup>13</sup>C NMR spectrum.[2][6]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]
  - Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
  - Data Analysis: Identify the characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid functional group.[2]
- UV-Visible (UV-Vis) Spectroscopy:
  - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or ethanol).[7]
  - Instrumentation: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).
  - Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).[7]

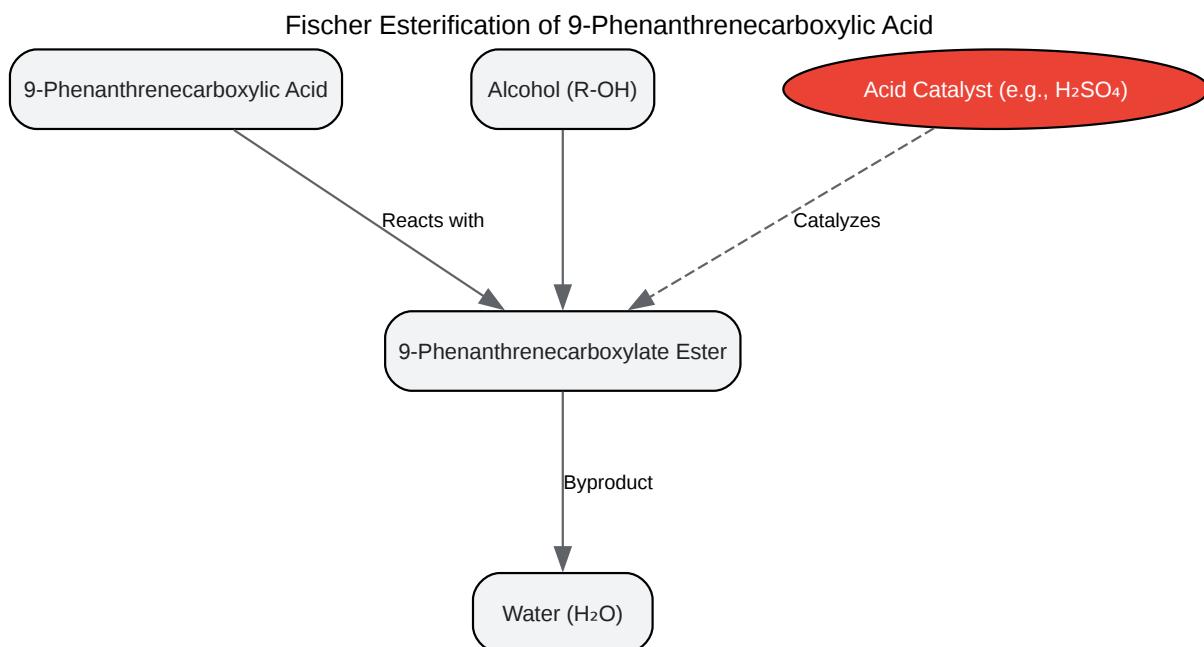
## Chemical Reactivity and Derivatives

The chemical reactivity of **9-phenanthrenecarboxylic acid** is primarily dictated by its carboxylic acid functional group and the aromatic phenanthrene core.

## Esterification

Like other carboxylic acids, **9-phenanthrenecarboxylic acid** readily undergoes esterification. The Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce its corresponding esters.<sup>[8][9]</sup> This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.<sup>[9]</sup> Alkyl phenanthrene-9-carboxylates can also be synthesized in high yields through an iron-catalyzed reaction of phenanthrene with carbon tetrachloride and an alcohol.<sup>[10]</sup>

## Logical Relationship of Esterification



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